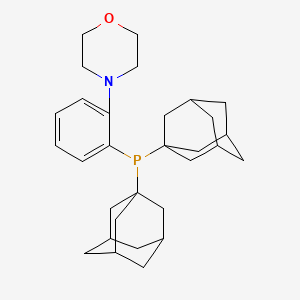

4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine is synthesized through a series of chemical reactions involving the coupling of adamantyl groups with morpholinophenylphosphine. The reaction conditions typically involve the use of palladium catalysts and specific ligands to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be efficient and scalable, making it suitable for commercial applications .

化学反应分析

Types of Reactions

4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine undergoes various types of reactions, including:

Buchwald-Hartwig Amination: This reaction involves the coupling of amines with aryl halides.

Alkyne Hydroamination: This reaction involves the addition of amines to alkynes.

Monoarylation: This reaction involves the addition of aryl groups to compounds such as ammonia, hydrazine, and acetone.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, aryl halides, and amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .

Major Products

The major products formed from these reactions include arylated amines, hydroaminated alkynes, and monoarylated compounds. These products are valuable intermediates in the synthesis of various pharmaceuticals and fine chemicals .

科学研究应用

4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine has a wide range of scientific research applications, including:

Chemistry: Used as a ligand in catalytic reactions to facilitate the formation of carbon-nitrogen and carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

Medicine: Utilized in the development of new drugs and therapeutic agents.

Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

作用机制

The mechanism of action of 4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine involves its role as a ligand in catalytic reactions. It coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate the activation and transformation of substrates, leading to the formation of desired products. The molecular targets and pathways involved include the activation of aryl halides and amines, enabling their coupling to form new chemical bonds .

相似化合物的比较

Similar Compounds

- Di(1-adamantyl)-2-dimethylaminophenylphosphine

- tBuXPhos

- XPhos

- cataCXium® A

- BrettPhos

- JohnPhos

- PAd2-DalPhos

Uniqueness

4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine is unique due to its electronic richness and steric hindrance, which make it highly effective in facilitating various catalytic reactions. Its ability to stabilize reactive intermediates and enhance reaction rates sets it apart from other similar compounds .

生物活性

4-(2-(Di(adamantan-1-yl)phosphino)phenyl)morpholine is a phosphine-containing compound that has garnered attention for its potential applications in medicinal chemistry and catalysis. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and the implications for therapeutic development.

Chemical Structure and Synthesis

The compound features a morpholine ring linked to a phenyl group that is further substituted with a di(adamantan-1-yl)phosphino moiety. The synthesis typically involves coupling reactions facilitated by palladium catalysts, which enable the formation of carbon-nitrogen and carbon-carbon bonds essential for its structural integrity.

The biological activity of this compound primarily stems from its role as a ligand in catalytic processes. It coordinates with metal centers (e.g., palladium), forming active catalytic species that facilitate the activation of substrates, leading to the formation of biologically relevant products. The unique steric and electronic properties conferred by the adamantane groups enhance its reactivity and selectivity in various chemical transformations.

Antiproliferative Effects

Research indicates that compounds related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives featuring adamantane moieties have been shown to inhibit tumor growth effectively, with IC50 values in the low micromolar range . The presence of nitrogen atoms in cyclic amines also contributes to enhanced pharmacological effects due to optimal spatial arrangements relative to aromatic systems .

Case Studies

Several studies have highlighted the biological relevance of compounds structurally similar to this compound:

- Antiproliferative Activity : A study evaluated a series of adamantane derivatives against various cancer cell lines, revealing that structural modifications significantly impact their efficacy. The most potent compounds exhibited IC50 values below 10 µM, indicating strong antiproliferative properties .

- Mechanistic Insights : Another research effort focused on elucidating the mechanism by which these compounds exert their effects on cancer cells. It was found that they could induce apoptosis through mitochondrial pathways, suggesting a multi-faceted approach to cancer therapy .

- Catalytic Applications : The compound has also been utilized in catalytic reactions, demonstrating its versatility beyond biological applications. Its effectiveness in facilitating carbon-nitrogen bond formation positions it as a valuable tool in synthetic chemistry.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Antiproliferative Activity (IC50 µM) | Antifungal Activity | Notable Features |

|---|---|---|---|

| This compound | <10 | Potential | Unique phosphine ligand |

| Di(1-adamantyl)-2-dimethylaminophenylphosphine | Low | Moderate | Enhanced stability |

| Adamantane-based phenylalkylamines | <5 | Moderate | Stronger antiproliferative effects |

属性

IUPAC Name |

bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42NOP/c1-2-4-28(27(3-1)31-5-7-32-8-6-31)33(29-15-21-9-22(16-29)11-23(10-21)17-29)30-18-24-12-25(19-30)14-26(13-24)20-30/h1-4,21-26H,5-20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBRRSUORFMQCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42NOP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676758 |

Source

|

| Record name | 4-{2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]phenyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237588-12-3 |

Source

|

| Record name | 4-{2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]phenyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。